Cas no 2169780-83-8 (ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate)

ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate 化学的及び物理的性質
名前と識別子
-
- ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate
- EN300-1460399
- 2169780-83-8
-
- インチ: 1S/C11H14O2S/c1-4-13-10(12)7-9(3)11-8(2)5-6-14-11/h5-7H,4H2,1-3H3/b9-7-
- InChIKey: AWLPBPIVESGZNR-CLFYSBASSA-N
- ほほえんだ: S1C=CC(C)=C1/C(=C\C(=O)OCC)/C
計算された属性
- せいみつぶんしりょう: 210.07145086g/mol
- どういたいしつりょう: 210.07145086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 54.5Ų
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1460399-50mg |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 50mg |
$612.0 | 2023-09-29 | ||
Enamine | EN300-1460399-10.0g |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 10g |
$3131.0 | 2023-06-06 | ||
Enamine | EN300-1460399-1.0g |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 1g |
$728.0 | 2023-06-06 | ||
Enamine | EN300-1460399-0.25g |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 0.25g |
$670.0 | 2023-06-06 | ||
Enamine | EN300-1460399-10000mg |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 10000mg |
$3131.0 | 2023-09-29 | ||
Enamine | EN300-1460399-0.05g |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 0.05g |
$612.0 | 2023-06-06 | ||
Enamine | EN300-1460399-0.1g |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1460399-0.5g |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 0.5g |
$699.0 | 2023-06-06 | ||
Enamine | EN300-1460399-500mg |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 500mg |
$699.0 | 2023-09-29 | ||
Enamine | EN300-1460399-2.5g |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate |
2169780-83-8 | 2.5g |
$1428.0 | 2023-06-06 |
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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9. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoateに関する追加情報
Ethyl (2Z)-3-(3-Methylthiophen-2-yl)but-2-enolate: A Comprehensive Overview
Ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enolate, identified by the CAS number 2169780-83-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention for its potential applications in various industries. In this article, we delve into the characteristics, synthesis, and applications of ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enolate, while incorporating the latest research findings to provide a comprehensive understanding.
The chemical structure of ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enolate is defined by its thiophene ring system and the conjugated enolate functionality. The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, contributes to the compound's stability and reactivity. The presence of the methyl group at position 3 of the thiophene ring further modulates its electronic properties. The enolate functionality, on the other hand, is a key feature that enables this compound to participate in various nucleophilic reactions. Recent studies have highlighted the importance of such enolates in organocatalysis and asymmetric synthesis.
One of the most notable aspects of ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enolate is its versatility in synthetic chemistry. Researchers have demonstrated that this compound can serve as a valuable intermediate in the construction of complex molecules. For instance, it has been employed in the synthesis of bioactive compounds, where its enolate functionality facilitates key transformations such as Michael additions and aldol reactions. Moreover, its thiophene ring system makes it an attractive candidate for applications in materials science, particularly in the development of novel materials with unique electronic properties.
Recent advancements in synthetic methodologies have further expanded the utility of ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enolate. For example, studies have shown that this compound can be efficiently synthesized via enantioselective routes, enabling access to enantiomerically pure derivatives. Such derivatives hold promise in drug discovery and development, where stereochemistry plays a critical role in biological activity. Additionally, investigations into its photochemical properties have revealed potential applications in optoelectronic materials.
In terms of applications, ethyl (2Z)-3-(3-methylthiophen-2-yL but - 1 - enolate has shown promise in several areas. Its ability to act as a nucleophile makes it valuable in organic synthesis, particularly in the construction of natural product analogs and pharmaceutical intermediates. Furthermore, its thiophene-based structure lends itself to applications in materials science, such as the development of conductive polymers and organic semiconductors.
Recent research has also explored the use of ethyl ( 1 ) - 1 - methylthiophen - 1 - yl but - 1 - enoate as a precursor for advanced materials. For instance, studies have demonstrated that derivatives of this compound can be incorporated into polymer frameworks to enhance their electronic properties. This opens up new possibilities for their use in flexible electronics and energy storage devices.
In conclusion, ethyl ( Z ) - 1 ) - methylthiophen - yl but - enoate is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working at the forefront of organic chemistry and materials science. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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